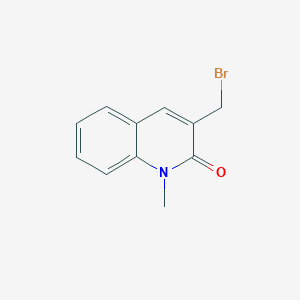
3-(Bromomethyl)-1-methylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is a heterocyclic organic compound that features a quinolinone core structure with a bromomethyl substituent at the 3-position and a methyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-2(1H)-quinolinone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the quinolinone.
Oxidation: Products may include quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Products include dehalogenated quinolinone or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophilic site, facilitating covalent binding to nucleophilic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-1-methyl-2(1H)-quinolinone: Similar structure but with a chlorine atom instead of bromine.
3-(Hydroxymethyl)-1-methyl-2(1H)-quinolinone: Similar structure but with a hydroxyl group instead of bromine.
3-(Methyl)-1-methyl-2(1H)-quinolinone: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions
Eigenschaften
CAS-Nummer |
114561-16-9 |
|---|---|
Molekularformel |
C11H10BrNO |
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
3-(bromomethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-13-10-5-3-2-4-8(10)6-9(7-12)11(13)14/h2-6H,7H2,1H3 |
InChI-Schlüssel |
FWDUPDPRMYXHMC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CBr |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CBr |
Synonyme |
2(1H)-Quinolinone,3-(bromomethyl)-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















